molecular formula C7H4BrF2NO2 B13574435 6-Bromo-5-(difluoromethyl)nicotinic acid

6-Bromo-5-(difluoromethyl)nicotinic acid

Cat. No.: B13574435
M. Wt: 252.01 g/mol
InChI Key: BKGHAGYYYBYZPT-UHFFFAOYSA-N
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Description

6-Bromo-5-(difluoromethyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H4BrF2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and difluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-(difluoromethyl)pyridine-3-carboxylic acid typically involves the bromination of 5-(difluoromethyl)pyridine-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low to moderate range to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with consistent quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(difluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride (LAH) are used.

    Coupling Reactions: Palladium catalysts and base such as potassium carbonate are employed in the presence of an appropriate solvent like toluene or ethanol.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

6-Bromo-5-(difluoromethyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-5-(difluoromethyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with biological targets such as receptors or proteins. The presence of bromine and difluoromethyl groups can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(difluoromethyl)pyridine
  • 4-Bromo-2-nitroaniline
  • 5-Bromo-2(1H)-pyridone

Uniqueness

6-Bromo-5-(difluoromethyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the bromine and difluoromethyl groups on the pyridine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.

Properties

Molecular Formula

C7H4BrF2NO2

Molecular Weight

252.01 g/mol

IUPAC Name

6-bromo-5-(difluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H4BrF2NO2/c8-5-4(6(9)10)1-3(2-11-5)7(12)13/h1-2,6H,(H,12,13)

InChI Key

BKGHAGYYYBYZPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)F)Br)C(=O)O

Origin of Product

United States

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